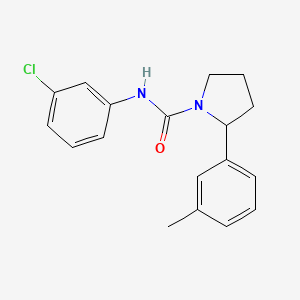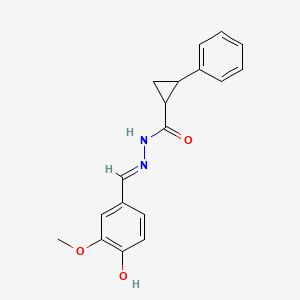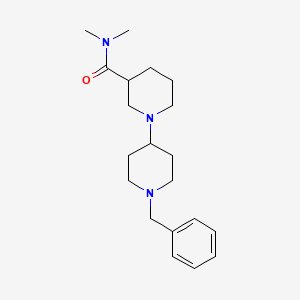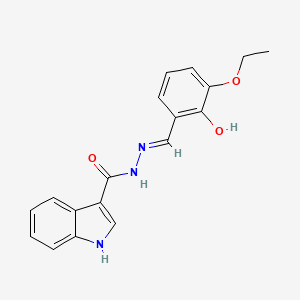
N-(3-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH-018 was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. It belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. JWH-018 has been shown to interact with the same receptors in the brain that are targeted by tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mécanisme D'action
JWH-018 exerts its effects by binding to and activating cannabinoid receptors in the brain, particularly the CB1 receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and physiological effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has also been shown to produce analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for differentiating between cannabinoid receptor subtypes.
Orientations Futures
There are several potential future directions for research involving JWH-018, including the development of more selective and potent synthetic cannabinoids for use in therapeutic applications. Additionally, further studies are needed to better understand the long-term effects of JWH-018 use and its potential for addiction and abuse.
In conclusion, JWH-018 is a synthetic cannabinoid that has gained popularity as a recreational drug, but has also been extensively studied for its scientific research applications. Its mechanism of action involves binding to and activating cannabinoid receptors in the brain, leading to a range of biochemical and physiological effects. While JWH-018 has several advantages for use in lab experiments, it also has limitations and potential risks associated with its use. Future research is needed to better understand the potential therapeutic applications of JWH-018 and other synthetic cannabinoids.
Méthodes De Synthèse
JWH-018 can be synthesized by a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the condensation of 1-naphthalenylacetyl chloride with 3-methylbenzoyl chloride, followed by the addition of 3-chlorophenylmagnesium bromide and pyrrolidine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
JWH-018 has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-5-2-6-14(11-13)17-9-4-10-21(17)18(22)20-16-8-3-7-15(19)12-16/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQBULZSYLTICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
![N-(2-chlorobenzyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034267.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)

![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-propylphenyl)ethyl]glycinamide](/img/structure/B6034329.png)
![1-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-4-piperidinyl]-1-propanol](/img/structure/B6034330.png)
![3-[1-(cyclohexylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6034336.png)